4-Chloro-N-(p-tolyl)thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-2-4-8(5-3-7)12-10-13-9(11)6-14-10/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQZWCPPDYPJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268700 | |
| Record name | 4-Chloro-N-(4-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912969-57-4 | |
| Record name | 4-Chloro-N-(4-methylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912969-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(4-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches to the Synthesis of 4 Chloro N P Tolyl Thiazol 2 Amine and Its Analogs
Retrosynthetic Dissection and Pathway Design for 4-Chloro-N-(p-tolyl)thiazol-2-amine
Retrosynthetic analysis of this compound involves disconnecting the molecule at key bonds to identify potential starting materials. The most logical disconnections are:
C-N Bond Disconnection: The bond between the thiazole (B1198619) ring and the p-tolyl group can be disconnected. This suggests a late-stage N-arylation of a 4-chloro-2-aminothiazole intermediate or, more commonly, the use of a pre-functionalized starting material like N-(p-tolyl)thiourea.
Thiazole Ring Disconnection: The thiazole ring itself can be broken down. Following the principles of the well-established Hantzsch thiazole synthesis, the ring is disconnected into a thiourea (B124793) component and a three-carbon α-halocarbonyl component. synarchive.comwikipedia.org
This analysis leads to two primary synthetic pathways:
Pathway A: A convergent approach where N-(p-tolyl)thiourea is reacted with a suitable 3-carbon electrophile already containing the chloro-substituent, such as 1,3-dichloroacetone (B141476) or a related α,α'-dihaloketone.
Pathway B: A more linear approach starting with the synthesis of a 4-chloro-2-aminothiazole core, followed by a subsequent N-arylation step to introduce the p-tolyl moiety.
The choice between these pathways depends on the availability of starting materials, desired selectivity, and scalability of the reactions.
Conventional and Innovative Synthetic Methodologies for the Thiazolamine Coremdpi.comresearchgate.netfrontiersin.orgnih.govbepls.com
The synthesis of the thiazolamine core is central to producing this compound and its analogs.
The most prominent and widely used method for constructing the 2-aminothiazole (B372263) ring is the Hantzsch Thiazole Synthesis . synarchive.comwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative. synarchive.comchemhelpasap.com
For the synthesis of the target molecule, this would typically involve the reaction of an N-substituted thiourea with a chlorinated α-haloketone. The reaction proceeds via initial nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com
An illustrative reaction is the synthesis of 2-amino-4-(p-tolyl)thiazole from 2-bromo-1-(p-tolyl)ethanone and thiourea, which can be achieved in high yield by refluxing in ethanol. chemicalbook.com To obtain the 4-chloro analog, a chlorinated ketone would be required.
While the Hantzsch synthesis is dominant, other methods for thiazole ring formation exist, such as:
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. wikipedia.org
Gabriel Synthesis: Involves the reaction of acylaminocarbonyls with phosphorus pentasulfide.
However, for 2,4-disubstituted thiazoles like the target compound, the Hantzsch synthesis remains the most direct and versatile approach. mdpi.com
There are two primary strategies for introducing the chlorine atom at the 4-position of the thiazole ring:
Use of a Chlorinated Precursor: This is the most common approach, where the chloro substituent is incorporated into the α-haloketone starting material. For instance, reacting N-(p-tolyl)thiourea with a reagent like 1,3-dichloro-2-propanone would directly lead to a 4-chloromethyl-substituted thiazole, which can then be further manipulated if necessary.
Direct Chlorination: This involves the electrophilic chlorination of a pre-formed N-(p-tolyl)thiazol-2-amine. Thiazoles undergo electrophilic substitution, and reagents like N-chlorosuccinimide (NCS) can be used for chlorination. google.com However, the regioselectivity of this reaction can be an issue, as substitution can also occur at the 5-position depending on the existing substituents and reaction conditions. For example, direct chlorination of 2-chloro-5-methylthiazole (B1589247) has been achieved using NCS in a solvent like chloroform. google.com A Sandmeyer-type reaction, converting a 2-aminothiazole to a 2-chlorothiazole (B1198822) via a diazonium salt, is also a known transformation. google.com
The introduction of the p-tolyl group onto the 2-amino nitrogen can be achieved through two main routes:
From N-(p-tolyl)thiourea: This is the most straightforward method within the Hantzsch synthesis framework. N-(p-tolyl)thiourea can be synthesized by reacting p-toluidine (B81030) with an isothiocyanate source, such as ammonium (B1175870) thiocyanate. nih.govgoogle.com This substituted thiourea is then cyclized with the appropriate α-haloketone.
Post-Cyclization N-Arylation: This modern approach involves the direct coupling of a 4-chloro-2-aminothiazole intermediate with a p-tolyl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene). Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully developed for the N-arylation of 2-aminothiazoles. nih.govnih.govmit.edu These methods offer broad substrate scope but can require careful optimization of catalysts, ligands, and reaction conditions. nih.govnih.gov The use of specific ligands and sometimes an acid additive can be crucial for achieving high yields. nih.gov
Investigation of Reaction Mechanisms and Kinetics in Key Synthetic Stepsmdpi.com
The key synthetic step is the Hantzsch thiazole synthesis. The generally accepted mechanism proceeds as follows:
S-Alkylation: The sulfur atom of the thiourea, being a soft nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.
Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular condensation reaction to form a five-membered hydroxythiazoline ring.
Dehydration: Under the reaction conditions (often acidic or with heating), this hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
The regioselectivity of the initial condensation can be influenced by the reaction conditions. For instance, using N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be favored. rsc.org
Optimization of Reaction Conditions for Selectivity and Yield Enhancementmdpi.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted:
Solvent: Ethanol is a common solvent for the Hantzsch synthesis, often leading to high yields upon reflux. chemicalbook.com However, other solvents can be employed, and in some cases, solvent-free conditions using grinding or microwave irradiation have been shown to be effective and environmentally friendly. researchgate.net
Temperature: Most Hantzsch syntheses require heating (reflux) to drive the cyclization and dehydration steps. chemhelpasap.comchemicalbook.com Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes and improving yields compared to conventional heating. nih.gov
Catalysts: While the classic Hantzsch synthesis may not require a catalyst, modern variations have employed various catalysts to improve efficiency. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in three-component syntheses of thiazole derivatives. mdpi.com For post-cyclization N-arylation steps, the choice of palladium catalyst and ligand is critical for success. nih.gov
Reaction Time and Purity: Reaction times can vary significantly, from minutes with microwave assistance to several hours with conventional heating. nih.gov Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion. chemhelpasap.com Purification of the final product often involves recrystallization or column chromatography to remove unreacted starting materials and byproducts. researchgate.net
Below is a table summarizing the optimization of various synthetic parameters for thiazole synthesis:
| Parameter | Conventional Method | Innovative/Optimized Method | Advantage of Optimization |
| Heating | Refluxing for several hours nih.gov | Microwave irradiation (10-15 min) bepls.com | Drastically reduced reaction times, often higher yields. |
| Solvent | Ethanol, DMF researchgate.netnih.gov | Solvent-free grinding, researchgate.net Green solvents (e.g., glycerol, water) bepls.com | Reduced environmental impact, simplified workup. |
| Catalyst | Often none (thermal) | Solid acid catalysts (e.g., SiW/SiO₂) mdpi.com, Phase-transfer catalysts (e.g., CTAB) bepls.com | Increased reaction rates, catalyst reusability, milder conditions. |
| Workup | Extraction and column chromatography | Precipitation and filtration chemhelpasap.com | Simpler, faster, and more economical purification. |
By carefully selecting and optimizing these conditions, the synthesis of this compound and its analogs can be achieved with high efficiency, selectivity, and purity.
Principles of Sustainable Synthesis Applied to Thiazolamine Production
The production of specialized chemical compounds like this compound is increasingly being viewed through the lens of sustainable and green chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. acs.org This approach addresses growing environmental concerns and aims to make chemical manufacturing more economically and ecologically efficient. The application of green chemistry's 12 principles, developed by Paul Anastas and John Warner, provides a framework for achieving these goals in the synthesis of thiazolamines and their derivatives. acs.orgnih.gov
Key principles that are particularly relevant to thiazolamine production include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, increasing energy efficiency, using catalysts over stoichiometric reagents, and reducing unnecessary derivatization. acs.orgnih.gov
Detailed Research Findings
Research into the synthesis of thiazole derivatives has demonstrated the successful application of several sustainable strategies. These methods offer significant advantages over conventional synthetic routes, which often rely on hazardous reagents, volatile organic solvents, and high energy consumption. nih.gov
Catalysis: A central tenet of green chemistry is the use of catalytic reagents instead of stoichiometric ones. acs.org Catalysts offer pathways with lower activation energies, increase reaction rates, and can often be recycled and reused.
Biocatalysts: In one study, a recyclable cross-linked chitosan (B1678972) hydrogel (PIBTU-CS) was used as a green biocatalyst for synthesizing novel thiazole derivatives. mdpi.comscilit.com This method provided high yields under mild conditions, and the biocatalyst could be reused multiple times without a significant drop in its effectiveness. mdpi.comscilit.com
Nanocatalysts: A facile, one-pot synthesis of thiazole scaffolds was achieved using reusable NiFe2O4 nanoparticles as a catalyst. acs.org This approach highlights the potential for magnetically recoverable catalysts to simplify product purification and reduce waste.
Alternative Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental impact of a chemical process. Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. mdpi.com
Aqueous Media: The synthesis of some thiazole-imino derivatives has been successfully performed in aqueous media, avoiding the use of volatile and often toxic organic solvents.
Ethanol-Water Systems: An ethanol:water mixture (1:1) has been employed as a greener solvent system for the synthesis of thiazole scaffolds, combining the benefits of a renewable solvent (ethanol) with the safety and low cost of water. acs.org
Deep Eutectic Solvents (DES): Thiazolo[5,4-d]thiazoles have been synthesized using a mixture of L-proline and ethylene (B1197577) glycol as a deep eutectic solvent. mdpi.com DES are attractive alternatives due to their low volatility, biodegradability, and tunable properties. mdpi.com
Energy-Efficient Methods: Innovative techniques are being used to improve the energy efficiency of chemical reactions.
Ultrasonic Irradiation: The use of ultrasound has been shown to enhance the reaction process in the synthesis of thiazoles, often leading to shorter reaction times and higher yields under milder conditions. nih.govmdpi.comscilit.com
Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient method that can dramatically reduce reaction times from hours to minutes, a significant improvement over conventional heating methods. nih.govmdpi.com
Process Intensification:
One-Pot and Multicomponent Reactions: Designing a synthesis where multiple steps are combined in a single pot without isolating intermediates reduces waste, saves time, and consumes less energy. acs.orgmdpi.com This approach aligns with the principles of waste prevention and reducing the use of auxiliary substances. nih.gov For instance, a one-pot, multicomponent strategy involving an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides has been effectively used to create diverse thiazole scaffolds. acs.org
The table below summarizes and compares sustainable approaches to the synthesis of thiazole analogs, which could be adapted for the production of this compound.
| Sustainable Strategy | Example from Literature (for Thiazole Analogs) | Key Advantages | Reference |
|---|---|---|---|
| Green Catalyst | Use of pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | High yields, mild reaction conditions, reusability of catalyst | mdpi.comscilit.com |
| Nanocatalyst | Reusable NiFe2O4 nanoparticles | Facile, one-pot synthesis; catalyst is easily recoverable | acs.org |
| Green Solvent | Use of ethanol:water (1:1) mixture | Reduced toxicity, use of renewable solvent, safer reaction medium | acs.org |
| Deep Eutectic Solvent | L-proline and ethylene glycol mixture | Eco-friendly, yields comparable or better than hazardous solvents | mdpi.com |
| Energy Efficiency | Ultrasonic irradiation | Enhanced reaction rates, reduced reaction times, mild conditions | mdpi.comscilit.com |
| Process Design | One-pot multicomponent synthesis | Reduced waste, time, and energy consumption; increased process efficiency | nih.govacs.org |
By integrating these principles, the synthesis of this compound and its analogs can be shifted towards more environmentally and economically sustainable models, aligning with the broader goals of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro N P Tolyl Thiazol 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Resonances
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 4-Chloro-N-(p-tolyl)thiazol-2-amine, both ¹H and ¹³C NMR spectroscopy provide critical data for the assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-(p-tolyl)thiazol-2-amine, shows characteristic signals that help in understanding the structure of its chloro-substituted analog. chemicalbook.com In the ¹H NMR spectrum of 4-(p-tolyl)thiazol-2-amine, the protons of the tolyl group exhibit distinct signals. chemicalbook.com The aromatic protons typically appear as doublets in the range of δ 7-8 ppm. chemicalbook.comchemicalbook.com The methyl group protons of the tolyl moiety characteristically show a singlet at approximately δ 2.3 ppm. chemicalbook.com The thiazole (B1198619) ring proton appears as a singlet, and the amine protons (NH₂) present as a broad singlet. chemicalbook.com For this compound, the introduction of a chlorine atom on the thiazole ring would influence the chemical shift of the thiazole proton and adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In related 2-aminothiazole (B372263) derivatives, the carbon atoms of the thiazole ring show characteristic resonances. The C2 carbon, bonded to the amino group, typically resonates at a lower field (around δ 168 ppm), while the C4 and C5 carbons appear at higher fields. asianpubs.org The carbon atoms of the p-tolyl group also exhibit distinct signals, with the methyl carbon appearing at a high field (around δ 21 ppm). rsc.org The presence of the chlorine atom in this compound will induce shifts in the resonances of the thiazole ring carbons, particularly the carbon atom to which it is attached.
A detailed analysis of 2D NMR experiments, such as HSQC and HMBC, would allow for the unambiguous assignment of all proton and carbon resonances in this compound. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H5 | ~ 6.5 - 7.0 | ~ 100 - 110 |
| Tolyl-H (ortho to CH₃) | ~ 7.1 - 7.3 | ~ 129 - 131 |
| Tolyl-H (meta to CH₃) | ~ 7.3 - 7.5 | ~ 118 - 120 |
| NH | ~ 9.0 - 10.0 | - |
| CH₃ | ~ 2.3 - 2.4 | ~ 20 - 22 |
| Thiazole-C2 (C-N) | - | ~ 165 - 170 |
| Thiazole-C4 (C-Cl) | - | ~ 140 - 145 |
| Thiazole-C5 | - | ~ 100 - 110 |
| Tolyl-C (ipso) | - | ~ 135 - 140 |
| Tolyl-C (ortho) | - | ~ 118 - 120 |
| Tolyl-C (meta) | - | ~ 129 - 131 |
| Tolyl-C (para) | - | ~ 130 - 135 |
Note: These are predicted values based on known data for similar structures and are subject to variation based on solvent and experimental conditions.
Vibrational Spectroscopic Analysis (Infrared and Raman) for Functional Group Characterization and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:
N-H stretching: A sharp or broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine group.
C-H stretching: Bands in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
C=N stretching: A strong absorption in the 1600-1650 cm⁻¹ range, characteristic of the thiazole ring. researchgate.net
C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net
C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, indicating the presence of the chloro-substituent.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-S stretching vibration of the thiazole ring and the symmetric breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. mdpi.com
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation patterns, which can provide valuable structural information.
For this compound, with a molecular formula of C₁₀H₉ClN₂S, the expected exact mass can be calculated with high precision. bldpharm.com HRMS analysis would confirm this molecular formula by providing a measured mass that is very close to the calculated value.
The fragmentation pattern observed in the mass spectrum can also be informative. Common fragmentation pathways for such molecules may involve the loss of the chlorine atom, cleavage of the thiazole ring, or fragmentation of the tolyl group. Studying these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformational Analysis
A single-crystal X-ray diffraction study of this compound would definitively establish its solid-state molecular geometry, including the planarity of the ring systems and the conformation around the C-N bond connecting the tolyl group to the thiazole ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netmdpi.comnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Analogs (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. Since this compound is not chiral, this technique is not directly applicable to the parent compound. However, if chiral derivatives or analogs of this compound were to be synthesized, CD spectroscopy would be an essential tool for determining their absolute stereochemistry. For example, the introduction of a chiral center in a substituent attached to the main scaffold would render the molecule chiral, and its stereochemical configuration could be investigated using CD spectroscopy.
Spectroscopic Studies of Molecular Interactions in Solution and Solid Phases
Understanding the molecular interactions of this compound in both solution and solid phases is crucial for predicting its behavior in different environments.
Solution-Phase Interactions: In solution, the compound can engage in various non-covalent interactions, such as hydrogen bonding with solvent molecules or self-association. Techniques like concentration-dependent NMR spectroscopy can be used to study these interactions. Changes in chemical shifts upon varying the concentration can indicate the formation of intermolecular hydrogen bonds or π-π stacking interactions between the aromatic rings.
Solid-Phase Interactions: In the solid state, as would be revealed by single-crystal X-ray diffraction, the molecules pack in a specific arrangement dictated by intermolecular forces. researchgate.net These interactions can include N-H···N or N-H···S hydrogen bonds, as well as π-π stacking between the thiazole and tolyl rings. mdpi.com Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify these intermolecular contacts. nih.gov These interactions play a significant role in determining the physical properties of the compound, such as its melting point and solubility.
Computational Chemistry and Theoretical Insights into 4 Chloro N P Tolyl Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and energetics of molecular systems. multidisciplinaryjournals.comnih.gov For 4-Chloro-N-(p-tolyl)thiazol-2-amine and its derivatives, DFT calculations, often using the B3LYP hybrid functional combined with various basis sets, provide a detailed understanding of their fundamental properties. nih.govjst.org.in These calculations allow for the optimization of the molecular geometry, revealing key bond lengths and angles. multidisciplinaryjournals.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's stability and reactivity. nih.gov A smaller gap generally indicates a higher reactivity and a greater ease of electronic excitation. nih.gov
For thiazole (B1198619) derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the thiazole ring and the p-tolyl group, indicating these are the primary sites for electron donation. researchgate.net Conversely, the LUMO is typically distributed over the electron-accepting regions. researchgate.net The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.netresearchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value | Reference |
| HOMO Energy | Varies based on specific derivative and computational method | researchgate.net |
| LUMO Energy | Varies based on specific derivative and computational method | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Varies, indicative of chemical activity | nih.govresearchgate.net |
Note: Specific energy values are highly dependent on the exact molecular structure and the level of theory used in the calculation. The table presents the conceptual parameters derived from FMO analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
In molecules related to this compound, the negative potential is often concentrated around the nitrogen and sulfur atoms of the thiazole ring, as well as the chlorine atom, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. mdpi.com The hydrogen atoms of the amine group often exhibit a positive electrostatic potential. mdpi.com
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. nih.govresearchgate.netresearchgate.net
For derivatives of 2-aminothiazole (B372263), theoretical calculations have been successfully used to simulate their IR and Raman spectra, showing excellent agreement with experimental data. nih.gov This analysis provides a detailed understanding of the molecule's vibrational properties and confirms its structural integrity. multidisciplinaryjournals.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Different Environments
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. irbbarcelona.org MD simulations model the movement of atoms and molecules based on a given force field, allowing researchers to observe conformational changes, flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. irbbarcelona.org
For compounds like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in an aqueous solution or within the active site of a protein. This information is crucial for understanding its solubility, stability, and mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com By developing mathematical models based on various molecular descriptors (e.g., topological, electronic, and steric parameters), QSAR and QSPR can predict the activity or properties of new, unsynthesized compounds. mdpi.com
For series of thiazole derivatives, QSAR models have been developed to predict their cytotoxic activity against cancer cell lines. mdpi.commdpi.com These models help in identifying the key structural features that contribute to the desired biological effect, thereby guiding the design of more potent and selective compounds. mdpi.com
Molecular Docking and Scoring Methodologies for Ligand-Target Interaction Prediction at the Atomic Level
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. niscair.res.innih.govnih.govpnrjournal.commdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the atomic level. niscair.res.innih.gov
For this compound and its analogs, molecular docking studies have been performed to investigate their binding interactions with various biological targets. niscair.res.innih.govresearchgate.net These studies can reveal the key amino acid residues in the active site of a protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com The binding affinity is often estimated using a scoring function, which provides a measure of the strength of the ligand-receptor interaction. pnrjournal.com
Ab Initio and Semi-Empirical Computational Approaches for Reactivity Prediction and Reaction Mechanism Studies
The reactivity and potential reaction pathways of thiazole derivatives, including this compound, are extensively studied using a variety of computational methods. These range from highly accurate but computationally intensive ab initio techniques to faster semi-empirical methods.
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for predicting the structures and energetics of molecules. researchgate.net For thiazole derivatives, DFT calculations are commonly performed using functionals like B3LYP, BLYP, and B3PW91, paired with basis sets such as 6-311G(d,p) or 6-31+G(d,p), to investigate molecular structure and vibrational frequencies. acarindex.comresearchgate.netnih.gov Such calculations begin with the optimization of the molecule's geometry to find its most stable conformation (the lowest point on the potential energy surface). nih.gov
A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. nih.govrsc.org A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap is indicative of a more stable, less reactive molecule. nih.gov For instance, studies on pyrazolyl–thiazole derivatives have used the HOMO-LUMO gap to understand their chemical stability and reactivity. rsc.org
Furthermore, DFT methods can be employed to construct full reaction energy profiles, which map the energy changes throughout a chemical reaction. This approach allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism. researchgate.net
For larger systems or high-throughput screening, semi-empirical computational methods offer a less computationally demanding alternative. The PM3 method, for example, has been used to evaluate chemical reactivity descriptors and lipophilicity (logP) to clarify structure-activity relationships in thiourea (B124793) derivatives that incorporate a 2-aminothiazole scaffold. researchgate.net These methods facilitate the calculation of electronic properties for a larger number of compounds, which is essential for establishing correlations between molecular descriptors and observed biological activity. researchgate.net
Topological and Chemometric Analysis of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which seek to correlate these descriptors with the biological activities or physicochemical properties of a series of compounds.
Quantum-chemical descriptors, derived from the computational methods described previously, are particularly valuable for understanding reactivity. researchgate.net These descriptors provide insight into how a molecule will interact with other reagents or biological targets. Key quantum-chemical descriptors used in the analysis of thiazole derivatives include:
Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from a system. researchgate.net
Chemical Hardness (η): Calculated as η = (ELUMO – EHOMO) / 2, it quantifies the resistance of a molecule to a change in its electron distribution. A harder molecule is generally less reactive. nih.gov
Chemical Softness (σ): As the reciprocal of hardness (σ = 1/η), it is also a measure of molecular reactivity. nih.gov
Electronegativity (χ): Calculated as χ = - (EHOMO + ELUMO) / 2, it describes the ability of a molecule to attract electrons. acarindex.com
Electrophilicity Index (ω): Calculated as ω = μ²/ (2η) or χ² / (LUMO-HOMO), this descriptor measures the propensity of a species to accept electrons. researchgate.net It has been shown to be a significant contributor in explaining the cytotoxic potential of certain thiourea-thiazole derivatives. researchgate.net
The table below summarizes these important molecular descriptors and their typical formulas derived from HOMO and LUMO energies.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (σ) | 1 / η | Measure of reactivity |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Chemometric analysis, such as simple and multiple linear regression, is then applied to establish a mathematical relationship between these calculated descriptors and an observed activity. researchgate.net For example, statistical analysis of thiourea derivatives containing a 2-aminothiazole ring revealed a significant correlation between cytotoxicity and descriptors like the electrophilicity index and chemical potential. researchgate.net Such analyses are crucial for identifying which molecular properties are key drivers of a desired effect, thereby guiding the synthesis of more potent and selective compounds.
Preclinical Investigations of Biological Activities and Mechanistic Studies of 4 Chloro N P Tolyl Thiazol 2 Amine in Vitro and in Silico
Target Identification and Validation Strategies for 4-Chloro-N-(p-tolyl)thiazol-2-amine
The identification of biological targets for this class of compounds has centered on enzymes involved in inflammation and on receptors implicated in cancer and neurological functions.
Inflammatory Enzymes : A primary strategy has been to screen these compounds against key enzymes in the inflammatory cascade. Research has identified Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX) as significant targets. nih.govfrontiersin.org This identification stems from the well-established role of the thiazole (B1198619) scaffold in anti-inflammatory agents. nih.gov
Ion Channels : The Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has been identified as a novel target for N-(thiazol-2-yl)-benzamide analogs. nih.gov This was discovered through a compound library screening against ZAC expressed in HEK293 cells. nih.gov
Cancer-Related Targets : Investigations into 4-(4-bromophenyl)-thiazol-2-amine derivatives have validated their potential against cancer cell lines, such as the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7), suggesting interaction with pathways critical for cancer cell proliferation. nih.govresearchgate.net Similarly, pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives, which share heterocyclic features, have been evaluated against androgen-sensitive prostate cancer cells (LNCaP), pointing towards the androgen receptor pathway as a potential target. nih.gov
In silico molecular docking studies have been instrumental in validating these targets by predicting the binding affinity and interactions of the compounds with the active sites of proteins like COX-2 and 5-LOX. frontiersin.org
Detailed Enzyme Inhibition Kinetics and Elucidation of Inhibition Mechanisms
Kinetic studies have provided quantitative data on the inhibitory potency of derivatives of the core thiazole structure.
A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated potent and selective inhibition of COX-2. nih.govfrontiersin.org Several of these synthesized compounds showed lower IC₅₀ values against COX-2 compared to the reference drug celecoxib (B62257). nih.gov For instance, derivatives designated as 5d and 5e were identified as highly potent and selective COX-2 inhibitors. nih.govfrontiersin.org These compounds were less potent against COX-1, indicating a favorable selectivity profile for reducing inflammatory responses with potentially fewer gastrointestinal side effects. nih.gov In the 5-LOX assay, these same derivatives, 5d and 5e, also showed significant, albeit less potent, inhibitory activity compared to the standard drug zileuton (B1683628). nih.gov
For N-(thiazol-2-yl)-benzamide analogs targeting the ZAC ion channel, the inhibition was characterized as largely noncompetitive, suggesting an allosteric mechanism. nih.gov The slow onset of the channel block by these antagonists implies that their binding may be state-dependent, preferring a particular conformation of the channel. nih.gov
Table 1: Enzyme Inhibition Data for 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| 5b | COX-2 | 0.93 | 42 |
| 5d | COX-2 | 0.83 | 112 |
| 5e | COX-2 | 0.76 | 124 |
| 5d | 5-LOX | 23.08 | N/A |
| 5e | 5-LOX | 38.46 | N/A |
Receptor Binding Assays and Characterization of Ligand-Receptor Interactions
While classical radioligand binding assays are not extensively reported, molecular docking studies have provided significant insights into ligand-receptor interactions at an atomic level.
In Silico Docking with Inflammatory Enzymes : For 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, docking simulations within the active sites of COX-1, COX-2, and 5-LOX proteins were performed. frontiersin.org These studies confirmed that the synthesized compounds effectively bind to the amino acid residues within the target sites, supporting the in vitro inhibition data. frontiersin.org
Interaction with ZAC : For the N-(thiazol-2-yl)-benzamide class of ZAC antagonists, studies suggest that they act as negative allosteric modulators. nih.gov The antagonist N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was shown to target the transmembrane and/or intracellular domains of the receptor, rather than competing with the agonist at the extracellular binding site. nih.gov
These computational models are crucial for optimizing lead compounds by suggesting modifications that could enhance binding affinity and selectivity.
Cell-Based Assays for Probing Specific Cellular Pathways and Phenotypes
Cell-based assays have been vital in confirming the biological activity of these thiazole derivatives in a more physiologically relevant context.
Anticancer Activity : Derivatives of 4-(4-bromophenyl)-thiazol-2-amine were evaluated against the MCF7 human breast cancer cell line using the Sulforhodamine B (SRB) assay. nih.govresearchgate.net One derivative, in particular, showed an IC₅₀ value of 10.5 μM, demonstrating significant cytotoxic potential. nih.gov In another study, pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were tested against androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. nih.gov The most potent compounds exhibited IC₅₀ values between 5.22 and 11.75 µM against LNCaP cells after 48 hours, with higher selectivity towards this cell line. nih.gov
Ion Channel Modulation : The functional characterization of N-(thiazol-2-yl)-benzamide analogs was performed using HEK293 cells stably expressing the ZAC receptor and in Xenopus oocytes. nih.gov These assays confirmed the antagonistic activity of the compounds against Zn²⁺- and H⁺-evoked currents, as well as against the spontaneous activity of the ZAC channel. nih.gov
Cell Viability Assays : The MTT assay, which measures mitochondrial reductase activity in living cells, has been used to assess the cytotoxicity of novel thiazole-based complexes on liver and prostate cancer cell lines, demonstrating their potential to inhibit cancer cell viability. ajol.info
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
SAR studies are critical for identifying the chemical moieties responsible for biological activity and for guiding the design of more potent and selective analogs.
N-(thiazol-2-yl)-benzamide Analogs (ZAC Antagonists) : An extensive SAR study involving 61 analogs was conducted. nih.gov It was found that modifications to both the thiazole ring and the phenyl ring significantly impacted antagonist activity at the ZAC receptor. For example, introducing a tert-butyl group at the 4-position of the thiazole ring and a fluorine atom at the 3-position of the benzamide's phenyl ring resulted in one of the most potent antagonists, TTFB. nih.gov This indicates that both steric bulk on the thiazole and electronic properties of the phenyl ring are key determinants for activity. nih.gov
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one Derivatives : In a series of antimicrobial agents, SAR analysis revealed that the nature of substituents on the quinoline (B57606) and thiazole rings influenced antibacterial and antifungal efficacy. nih.gov
2-Aminothiazole (B372263) Derivatives (Antitubercular) : For a series of 2-aminothiazole derivatives tested against Mycobacterium tuberculosis, SAR studies showed that the nature and position of substituents on the thiazole ring were crucial for activity. researchgate.net
These studies collectively highlight the modular nature of the 2-aminothiazole scaffold, where specific substitutions at defined positions can tune the biological activity towards different targets. nih.govijper.org
Table 2: Summary of Structure-Activity Relationship (SAR) Insights
| Parent Scaffold | Modification Area | Effect on Activity | Target |
|---|---|---|---|
| N-(thiazol-2-yl)-benzamide | Thiazole ring (4-position) | Introduction of bulky groups (e.g., tert-butyl) enhances potency. | ZAC |
| N-(thiazol-2-yl)-benzamide | Phenyl ring (benzamide) | Halogen substitution (e.g., 3-fluoro) improves potency. | ZAC |
| 4-(4-bromophenyl)-thiazol-2-amine | Schiff base derivatives | Specific aromatic aldehydes used for condensation influence anticancer and antimicrobial activity. | MCF7 cells, Bacteria |
Investigation of Intracellular Signaling Cascades Affected by the Compound
The interaction of these thiazole derivatives with their primary targets initiates a cascade of downstream cellular events.
Inflammatory Pathways : By inhibiting COX and LOX enzymes, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives directly interfere with the arachidonic acid cascade. nih.govfrontiersin.org This leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation, pain, and fever. nih.gov
Apoptosis in Cancer Cells : The cytotoxic effects of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives in LNCaP prostate cancer cells were found to be mediated by the induction of apoptosis. nih.gov This was confirmed by assays showing an accumulation of Caspase 3, a key executioner enzyme in the apoptotic pathway, and a reduction in DNA content, leading to cell cycle arrest. nih.gov
Ion Channel Gating : As negative allosteric modulators, N-(thiazol-2-yl)-benzamide analogs affect the gating mechanism of the ZAC ion channel without directly blocking the ion pore or the agonist binding site. nih.gov This modulation of ion flux can have profound effects on cellular excitability and signaling, though the full physiological consequences are still under investigation. nih.gov
Comparative Analysis of Biological Profiles with Reference Compounds
To contextualize the potency of these novel compounds, their activity is often compared against established standard drugs.
Anti-inflammatory Activity : The COX-2 inhibitory potency of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (IC₅₀ = 0.76–0.93 μM) was found to be highly potent, approaching the efficacy of the standard drug celecoxib (IC₅₀ = 0.05 μM). nih.gov In the COX-1 assay, the derivatives were less potent than aspirin (B1665792) (IC₅₀ = 15.32 μM), which is a favorable outcome for selectivity. nih.gov Against 5-LOX, the derivatives (IC₅₀ = 23.08–38.46 μM) were less potent than the reference inhibitor zileuton (IC₅₀ = 11.00 μM). nih.gov
Anticancer Activity : A 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) displayed an IC₅₀ of 10.5 μM against the MCF7 cell line, which was comparable to the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC₅₀ = 5.2 μM). nih.gov
Antimicrobial Activity : The antimicrobial activity of certain thiazole derivatives was found to be comparable to standard drugs like norfloxacin (B1679917) (antibacterial) and fluconazole (B54011) (antifungal). nih.govresearchgate.net
This comparative analysis is essential for identifying which derivatives have a promising enough activity profile to be considered for further development.
Medicinal Chemistry and Rational Design Strategies Centered on 4 Chloro N P Tolyl Thiazol 2 Amine
Scaffold Modifications and Bioisosteric Replacements for Modulating Biological Potency and Selectivity
Scaffold modification is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For derivatives of 4-Chloro-N-(p-tolyl)thiazol-2-amine, modifications typically focus on three main regions: the N-aryl ring (the p-tolyl group), the thiazole (B1198619) core, and the substituent at position 4 (the chloro group).
Bioisosteric replacement is a key strategy where one atom or group is exchanged for another with similar physical or chemical properties to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com For instance, the 1,3-thiazole ring is a classic bioisostere of pyridine (B92270). nih.gov In one study, replacing a pyridine ring with a 2-aminothiazole (B372263) was explored to generate new farnesyltransferase inhibitors. nih.gov Another common bioisosteric switch involves replacing the thiazole ring with an oxazole. This modification can significantly increase hydrophilicity and water solubility, which may improve a compound's physico-chemical properties and antimicrobial activity. mdpi.com
Modifications to the aryl ring attached to the amine are also crucial. In a series of hybrid molecules designed as antimycobacterial agents, various substitutions on a 4-phenylthiazol-2-amine scaffold were explored. The research found that a 4-fluorophenyl group (as in compound 9b ) yielded a potent derivative with a broad spectrum of activity against M. tuberculosis, M. kansasii, and M. avium. nih.gov This highlights how subtle electronic changes on the phenyl ring can drastically influence biological outcomes.
Further structure-activity relationship (SAR) studies on 2,4-disubstituted thiazoles have shown that changing an ester functional group to a substituted carboxamido group can lead to a significant reduction in anticancer activity, while replacing a ureido group with a thioureido group also diminished potency. nih.gov
| Parent Scaffold/Fragment | Modification | Resulting Compound/Series | Effect on Biological Activity |
| Pyridine-containing FTIs | Bioisosteric replacement of pyridine with 2-aminothiazole | Thiazole-based farnesyltransferase inhibitors | Maintained or altered inhibitory activity against farnesyltransferase. nih.gov |
| N-thiazolylcarboxamides | Bioisosteric replacement of 2-aminothiazole with 2-aminooxazole | N-oxazolylcarboxamides | Increased hydrophilicity/water solubility; improved antimycobacterial activity. mdpi.com |
| 4-Arylthiazol-2-amine | Substitution on the C4-phenyl ring (e.g., with 4-fluoro) | 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | Potent and broad-spectrum activity against various Mycobacterium species. nih.gov |
| Benzothiazole scaffold | Replacement with thiazolo[5,4-b]pyridine | Thiazolo[5,4-b]pyridine derivatives | Enhanced anticancer activity against HCT-116 and MCF-7 cell lines. nih.gov |
Rational Design of Novel Derivatives of this compound
Rational drug design leverages structural information of biological targets to create new molecules with high affinity and selectivity. This approach often involves computational methods like molecular docking to predict the binding modes and affinities of novel compounds before their synthesis.
For example, a series of novel thiazole derivatives incorporating a pyridine moiety were synthesized and evaluated as potential antimicrobial agents. nih.gov In silico molecular docking was used to simulate the binding of these compounds to the DNA gyrase enzyme. The results showed that the designed thiazoles exhibited good docking scores, ranging from -6.4 to -9.2 kcal/mol, indicating favorable binding interactions. nih.gov This computational insight guided the selection of compounds for synthesis and biological testing, leading to the identification of derivatives with significant antibacterial and antifungal activities. nih.gov
In another study, hybrid compounds combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold were designed as potential antimycobacterial agents. nih.gov Molecular docking suggested that these hybrids could target the mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH). The design was based on the structural similarity to known inhibitors, and the docking results helped to rationalize the observed structure-activity relationships, where specific substitutions led to potent inhibition of M. tuberculosis. nih.gov This demonstrates how rational design can successfully generate novel derivatives by combining known pharmacophores and predicting their interaction with a specific target. nih.gov
Similarly, the design of new anticancer agents based on the 4-(4-chlorophenyl)thiazol-2-yl scaffold has been guided by a hybridization approach, combining it with phenylacetamide moieties known for cytotoxic effects. sid.ir This rational combination of two bioactive fragments aimed to produce new chemical entities with enhanced potency. sid.ir
Prodrug Design Principles for Enhancing In Vitro Stability and Cellular Uptake
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical reactions. This strategy is frequently used to overcome pharmaceutical challenges such as poor solubility, low permeability, and metabolic instability. mdpi.commdpi.com
A key challenge for compounds with certain functional groups, like carboxylic acids, is their poor cell permeability, which limits their effectiveness in cell-based assays and in vivo. nih.gov To address this, a prodrug approach can be implemented. For example, in a study on 2-aminothiazole derivatives with a carboxylic acid moiety, acetoxymethyl prodrugs were synthesized. nih.gov This involves masking the polar carboxyl group with an acetoxymethyl ester, which is designed to be cleaved by intracellular esterases, releasing the active carboxylic acid inside the cell. This strategy can significantly improve cellular uptake and efficacy. nih.gov
Another common strategy is the esterification of carboxyl groups to enhance lipophilicity and, consequently, membrane permeability. researchgate.net While this compound itself lacks a carboxylic acid, derivatives incorporating this group could be modified into ester prodrugs (e.g., methyl or ethyl esters) to improve their ability to cross cell membranes. nih.gov The general principle involves creating a more lipophilic molecule that can passively diffuse across the lipid bilayer before being hydrolyzed back to the active, more polar form. mdpi.comresearchgate.net Such approaches are crucial for translating the enzymatic inhibitory activity of a compound into cellular effects. nih.gov
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Thiazole Core
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.govnih.gov The core principle of FBDD is to screen libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. youtube.com These initial "hits" are then optimized and grown into more potent, drug-like molecules. nih.gov
The thiazole scaffold is a valuable component in fragment libraries due to its wide range of biological activities and its presence in numerous approved drugs. nih.gov The FBDD process typically involves:
Fragment Screening: A library of fragments is screened against a target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography to detect weak binding events. youtube.com
Hit Validation: The binding of the fragment hits is confirmed, and their binding mode is determined, often through X-ray crystallography, which provides a detailed 3D picture of the fragment in the target's binding site. youtube.com
Fragment Evolution: Once a fragment hit like a thiazole derivative is validated, it can be optimized using several strategies:
Fragment Growing: The fragment is elaborated by adding new functional groups to improve interactions with the target protein, thereby increasing affinity. youtube.com
Fragment Linking: If two or more fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, high-affinity molecule. youtube.com
Fragment Merging: Two overlapping fragments can be combined into a single new molecule that incorporates features from both. youtube.com
Because FBDD starts with smaller, less complex molecules, it often produces lead compounds with superior physicochemical properties and higher ligand efficiency compared to those from HTS campaigns. nih.gov The accessibility of fragment libraries, which can be as small as a few thousand compounds, also makes FBDD a more accessible strategy for academic labs and small biotech companies compared to HTS. youtube.com
Design of Multi-Target Ligands Incorporating the this compound Structural Motif
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the development of multi-target ligands, which are single molecules designed to interact with multiple biological targets simultaneously. This approach can offer superior efficacy, a broader therapeutic window, and a lower likelihood of developing drug resistance, particularly in complex diseases like cancer.
The 2-aminothiazole scaffold is well-suited for the development of multi-target agents. For example, novel thiazolidine-2,4-dione derivatives have been designed as dual inhibitors of two key proteins in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov By inhibiting both pathways, these compounds can simultaneously block tumor cell proliferation and angiogenesis (the formation of new blood vessels that feed the tumor). The design of these molecules ensures that the pharmacophoric features required for binding to both kinase domains are present in a single chemical entity. nih.gov
In another example, researchers developed 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and its drug-resistant gatekeeper mutant, ALK-L1196M. utmb.edu This dual activity is crucial for overcoming the acquired resistance that often develops during cancer therapy. The design incorporated the 2-aminothiazole moiety into a 2,4-diarylaminopyrimidine (DAAP) scaffold, a known kinase inhibitor template, to create compounds that could effectively target both the wild-type and mutated forms of the enzyme. utmb.edu Such strategies, which combine structural motifs active against different targets or different forms of the same target, are at the forefront of modern medicinal chemistry.
Combinatorial Chemistry and High-Throughput Screening Approaches for Library Synthesis and Evaluation
Combinatorial chemistry and high-throughput screening (HTS) are foundational technologies in modern drug discovery, enabling the rapid synthesis and evaluation of vast numbers of compounds to identify novel "hits." nih.gov
Combinatorial Chemistry refers to a set of techniques for synthesizing a large collection of compounds, known as a chemical library, in a single process. For thiazole derivatives, this often involves a multi-component reaction like the Hantzsch synthesis, where different α-haloketones, thioureas, and other building blocks can be systematically varied to produce a library of structurally related thiazoles. nih.gov This approach allows for the efficient exploration of chemical space around the core scaffold. units.it Solution-phase protocols using polymer-bound reagents and scavengers are often employed to simplify purification and facilitate automation. units.it
High-Throughput Screening (HTS) is the process of testing these large compound libraries for activity against a specific biological target using automated, miniaturized assays. nih.gov Laboratories focused on HTS use robotic liquid handlers and multi-well plates (e.g., 96, 384, or 1536 wells) to screen thousands of compounds per day. uwm.eduenamine.net Various detection methods are used, including absorbance, fluorescence, and luminescence, to measure the effect of each compound on the target. enamine.net
For instance, a laboratory might screen a library of thiazole derivatives against a panel of cancer cell lines to identify compounds that inhibit cell growth. uwm.edu Hits from this primary screen are then subjected to further testing to confirm their activity and determine their mechanism of action. The integration of combinatorial synthesis and HTS creates a powerful engine for drug discovery, allowing researchers to quickly move from a chemical idea to a validated biological hit. nih.govmdpi.com
Advanced Chemical Transformations and Functionalization of 4 Chloro N P Tolyl Thiazol 2 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring in 4-Chloro-N-(p-tolyl)thiazol-2-amine is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The electron-donating amino group at the 2-position and the electron-withdrawing chloro group at the 4-position direct incoming electrophiles and nucleophiles to specific positions on the ring.
Electrophilic Aromatic Substitution:
While the thiazole ring is generally considered electron-rich, the presence of the chloro-substituent can deactivate it towards electrophilic attack. However, under forcing conditions, electrophilic substitution at the 5-position is possible. The amino group at the 2-position can be protonated in strongly acidic media, which would further deactivate the ring. libretexts.org To circumvent this, the amino group can be protected, for instance, as an amide, to modulate its directing effect and reactivity. libretexts.org
Nucleophilic Aromatic Substitution:
The chloro group at the 4-position of the thiazole ring is a key site for nucleophilic aromatic substitution (SNA_r_) reactions. mdpi.com This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring itself. Various nucleophiles, such as amines, thiols, and alkoxides, can displace the chloride ion, leading to a wide array of functionalized thiazole derivatives. youtube.comrsc.org These reactions are often carried out in the presence of a base and at elevated temperatures to facilitate the substitution. youtube.com The ability to introduce diverse functionalities at this position is a cornerstone of the synthetic utility of this compound.
Metal-Catalyzed Cross-Coupling Reactions Involving the Chloro-Substituent
The chloro-substituent at the 4-position of the thiazole ring is an excellent handle for metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are particularly prevalent. researchgate.netacs.org
Suzuki Coupling: In a Suzuki coupling reaction, the chloro-thiazole derivative can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the thiazole ring.
Stille Coupling: The Stille coupling involves the reaction of the chloro-thiazole with an organotin reagent, catalyzed by palladium. This method is also effective for creating new carbon-carbon bonds at the 4-position. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the chloro-thiazole with a primary or secondary amine. acs.org This is a highly versatile method for synthesizing a diverse library of N-substituted aminothiazoles.
Copper-catalyzed Ullmann-type coupling reactions have also been employed for the C-N cross-coupling of related chloro-heterocycles with amines and amides, suggesting their potential applicability to this compound. researchgate.netnih.gov
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 4-Aryl-N-(p-tolyl)thiazol-2-amine |
| Stille Coupling | This compound, Organostannane | Pd catalyst | 4-Substituted-N-(p-tolyl)thiazol-2-amine |
| Buchwald-Hartwig | This compound, Amine | Pd catalyst, Base | 4-(Amino)-N-(p-tolyl)thiazol-2-amine |
| Ullmann Coupling | This compound, Amine/Amide | Cu catalyst, Base | 4-(Amino/Amido)-N-(p-tolyl)thiazol-2-amine |
Functionalization of the N-(p-tolyl) Moiety for Diversity-Oriented Synthesis
The N-(p-tolyl) moiety offers another site for chemical modification, allowing for diversity-oriented synthesis. The tolyl group can undergo various aromatic substitution reactions, and the methyl group can be functionalized.
Electrophilic Aromatic Substitution on the p-tolyl Ring: The p-tolyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the activating methyl group and the deactivating thiazolylamino substituent.
Functionalization of the Methyl Group: The methyl group on the tolyl ring can be a site for radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups. It can also be oxidized to a carboxylic acid, which can then be converted into esters, amides, or other derivatives.
These modifications on the N-(p-tolyl) moiety, in conjunction with transformations on the thiazole ring, allow for the creation of a vast chemical space of related compounds.
Synthesis of Heterocyclic Hybrids and Conjugates Utilizing the Thiazolamine Scaffold
The this compound scaffold is an excellent building block for the synthesis of heterocyclic hybrids and conjugates. mdpi.comresearchgate.net This involves linking the thiazolamine core to other heterocyclic systems, which can lead to molecules with enhanced or novel biological activities.
The amino group at the 2-position can be acylated with a chloroacetyl chloride to introduce a reactive handle. researchgate.net This intermediate, 2-chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide, can then be reacted with various nucleophiles, such as thiourea (B124793) or thiosemicarbazide, to form new heterocyclic rings fused or linked to the thiazole core. researchgate.net
Furthermore, the chloro group at the 4-position can be displaced by a nucleophile that is part of another heterocyclic system, directly linking the two rings. Alternatively, a linker can be introduced at the 4-position via a cross-coupling reaction, which is then used to attach another heterocycle. The synthesis of thiazole-linked pyrazolines and triazoles has been reported through such strategies. acs.orgnih.gov
Table 2: Strategies for Heterocyclic Hybrid Synthesis
| Starting Moiety | Reagent/Reaction | Resulting Hybrid Structure |
| 2-Amino group | Chloroacetylation followed by cyclization with thiourea | Thiazole-thiazolidinone hybrid |
| 4-Chloro group | Nucleophilic substitution with a heterocyclic amine | Directly linked thiazole-heterocycle |
| 4-Chloro group | Suzuki coupling with a heterocyclic boronic acid | Thiazole linked to a heterocycle via a C-C bond |
Stereoselective Synthesis and Resolution of Chiral Analogs
The synthesis of chiral analogs of this compound can be achieved through several approaches. If a chiral center is introduced during the synthesis, for example, by using a chiral building block or a stereoselective reaction, then a chiral product can be obtained.
For instance, if a chiral amine is used in a Buchwald-Hartwig amination at the 4-position, a chiral product will be formed. Similarly, if a chiral boronic acid is used in a Suzuki coupling, the resulting molecule will be chiral.
Alternatively, if a racemic mixture of a chiral analog is synthesized, it can be resolved into its constituent enantiomers. This can be achieved by classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Chiral chromatography is another powerful technique for separating enantiomers.
Application in Parallel Synthesis and Automated Synthesis Platforms
The robust and versatile chemistry of this compound makes it an ideal scaffold for parallel synthesis and automated synthesis platforms. The key reactions, such as nucleophilic aromatic substitution at the 4-position and metal-catalyzed cross-coupling reactions, are amenable to high-throughput formats.
By using a library of diverse nucleophiles or boronic acids, a large number of analogs can be synthesized in parallel. This allows for the rapid exploration of the chemical space around the this compound core, which is highly valuable in drug discovery and materials science for identifying compounds with desired properties. The starting material itself, or its key intermediates, can be readily prepared in bulk, facilitating its use in large-scale library synthesis. chemicalbook.com
Exploration of Alternative Scientific Applications of this compound
While the primary research focus for many thiazole derivatives lies within medicinal chemistry, the unique structural and electronic properties of compounds like this compound suggest potential for exploration in other scientific domains. The presence of a halogenated thiazole ring coupled with an N-aryl substituent opens avenues for its application in materials science and catalysis. This article explores the theoretical and potential alternative scientific applications of this specific compound, drawing upon the known functionalities of related chemical structures.
Exploration of Alternative Scientific Applications of 4 Chloro N P Tolyl Thiazol 2 Amine
The exploration into non-medicinal roles for 4-Chloro-N-(p-tolyl)thiazol-2-amine is still a nascent field. However, based on the chemical characteristics of the molecule—a heterocyclic core with nitrogen and sulfur atoms, a reactive chlorine substituent, and an aromatic amine group—its potential can be extrapolated into several areas of materials science and catalysis.
The this compound molecule possesses multiple potential coordination sites, primarily the nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amine group, as well as the sulfur atom. This makes it a candidate for use as a ligand in organometallic chemistry. The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination complexes.
The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the substituents on the thiazole ring and the N-aryl group. The electron-withdrawing nature of the chlorine atom at the 4-position of the thiazole ring can influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the metal complex. The p-tolyl group on the amine can also be modified to further modulate these properties.
While specific research on this compound as a ligand is not extensively documented, related 2-aminothiazole (B372263) derivatives have been successfully employed in coordination chemistry. These complexes have shown potential in various catalytic applications, including cross-coupling reactions and oxidation catalysis. The steric and electronic environment provided by the ligand is crucial in determining the catalytic activity and selectivity of the metal center.
Table 1: Potential Coordination Sites and Their Characteristics
| Potential Coordination Site | Type | Potential Role in Catalysis |
| Thiazole Ring Nitrogen | Lewis Base | Formation of stable metal complexes, influencing catalyst stability. |
| Exocyclic Amine Nitrogen | Lewis Base | Secondary coordination site, potentially leading to bidentate chelation. |
| Thiazole Ring Sulfur | Lewis Base | Possible coordination to soft metal centers. |
| Chlorine Atom | Reactive Site | Potential for oxidative addition in catalytic cycles. |
The structure of this compound allows for its potential integration into polymeric materials. The amine group provides a reactive handle for polymerization reactions, such as condensation polymerization with diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The presence of the thiazole ring within the polymer backbone could impart unique thermal and chemical stability to the resulting material.
Furthermore, the chlorine atom on the thiazole ring can be a site for post-polymerization modification. This allows for the grafting of other functional groups onto the polymer chain, leading to materials with tailored properties. For example, the introduction of hydrophilic or hydrophobic side chains could alter the solubility and self-assembly behavior of the polymer.
The incorporation of the electron-rich thiazole and p-tolyl groups could also lead to polymers with interesting electronic and photophysical properties, making them candidates for use in organic electronics.
Thiazole-containing compounds are known to exhibit fluorescence and have been utilized in the development of chemical sensors. The fluorescence properties of these molecules can be sensitive to their local environment, such as the presence of metal ions or changes in pH. The coordination of metal ions to the thiazole or amine nitrogens of this compound could lead to a detectable change in its absorption or emission spectrum, forming the basis for a sensor.
The extended π-conjugated system, encompassing the p-tolyl group and the thiazole ring, suggests potential for optoelectronic applications. Molecules with such structures can exhibit interesting charge transport properties and are often investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The ability to modify the structure at both the chloro and amine positions provides a pathway to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of such devices.
While direct experimental evidence for this compound in these applications is limited, the foundational chemical attributes of the molecule provide a strong rationale for its future investigation in these cutting-edge areas of materials science.
Future Directions and Emerging Research Frontiers for 4 Chloro N P Tolyl Thiazol 2 Amine
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the process of drug discovery. For 4-Chloro-N-(p-tolyl)thiazol-2-amine, AI and machine learning (ML) are being employed for the de novo design of novel compounds with enhanced therapeutic properties. mdpi.comchemrxiv.org This approach utilizes algorithms to generate new molecular structures based on desired biological activities and physicochemical properties. mdpi.com
Deep generative neural networks, a subset of AI, are increasingly used to design molecules with specific characteristics. chemrxiv.org These models can learn from vast datasets of known bioactive molecules to propose new structures that are likely to be effective against a particular biological target. mdpi.com For instance, machine learning models have been developed to predict the anti-urease activity of new thiazole (B1198619) derivatives, demonstrating the potential of these computational tools in guiding the synthesis of more potent compounds. researchgate.net
The application of these technologies can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with a higher probability of success. nih.gov By analyzing the structure-activity relationships of existing thiazole derivatives, AI can identify key molecular features responsible for their biological effects, enabling the design of new analogs of this compound with improved efficacy and selectivity. researchgate.netnih.gov
Advanced Mechanistic Characterization of Ligand-Biomolecular Interactions at the Atomic Scale
A profound understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Advanced analytical techniques are providing unprecedented insights into these interactions at the atomic level.
Molecular docking studies are a key computational method used to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov For example, docking studies have been used to investigate the binding of thiazole derivatives to the active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation. nih.gov These studies help in understanding the specific amino acid residues involved in the interaction and guide the design of more potent inhibitors. nih.govnih.gov The planarity of the thiazole and benzene (B151609) rings in related structures, as revealed by crystallographic studies, is an important factor in these interactions. nih.govresearchgate.net
Furthermore, techniques like X-ray crystallography provide detailed three-dimensional structures of ligand-protein complexes, offering a precise map of the binding site. This information is invaluable for structure-based drug design, allowing for the optimization of lead compounds to improve their fit and interaction with the target.
Development of Novel High-Throughput Screening Platforms for Derivative Evaluation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.gov The development of novel HTS platforms is set to accelerate the discovery of new therapeutic agents based on the this compound scaffold.
These platforms can screen hundreds of thousands of compounds daily, a significant leap from traditional methods. nih.gov Cell-based assays are commonly used in HTS, where the effect of a compound on a specific cellular process is measured. mdpi.com For instance, the anticancer activity of thiazole derivatives has been evaluated against various cancer cell lines using HTS methods. nih.govnih.gov
The integration of HTS with computational techniques further enhances the efficiency of the drug discovery process. nih.gov By combining virtual screening with experimental HTS, researchers can pre-select compounds that are more likely to be active, thereby enriching the hit rate and reducing the number of compounds that need to be tested.
| Screening Method | Description | Application in Thiazole Research |
| High-Throughput Screening (HTS) | Rapidly assays a large number of compounds for biological activity. nih.gov | Evaluation of thousands of thiazole derivatives for antimicrobial or anticancer properties. nih.govnih.gov |
| Cell-Based Assays | Measures the effect of compounds on living cells. mdpi.com | Assessing the cytotoxicity of thiazole derivatives against cancer cell lines. nih.gov |
| Molecular Docking | Computationally predicts the binding of a molecule to a target protein. nih.govnih.gov | Guiding the design of thiazole derivatives with improved binding to specific enzymes. nih.gov |
Exploration of Sustainable Synthetic Pathways and Biocatalysis Approaches
The chemical synthesis of this compound and its derivatives is an area ripe for innovation, with a growing emphasis on sustainability and green chemistry. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. bepls.com
Recent research has focused on developing more environmentally friendly synthetic routes. bepls.com This includes the use of greener solvents, catalysts, and energy sources like microwave irradiation and ultrasound. bepls.comresearchgate.net For example, the synthesis of thiazole derivatives has been achieved using recyclable catalysts and water as a solvent, significantly reducing the environmental impact. bepls.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high stereoselectivity, leading to purer products and less waste. nih.gov The use of enzymes like trypsin has been explored for the one-pot synthesis of thiazole derivatives, showcasing the potential of biocatalysis in this field. nih.gov The development of biocatalysts, such as those derived from chitosan (B1678972), for the synthesis of thiazoles under ultrasonic irradiation represents a significant advancement in green chemistry. nih.govmdpi.com
Translational Research Perspectives from In Vitro Findings
The ultimate goal of research on this compound is to translate promising in vitro findings into effective clinical therapies. This requires a robust pipeline of translational research that bridges the gap between the laboratory and the clinic.
In vitro studies provide the initial evidence of a compound's biological activity. For example, various thiazole derivatives have demonstrated significant in vitro activity against a range of pathogens and cancer cell lines. scielo.brresearchgate.netimpactfactor.org Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have shown potent anti-inflammatory and analgesic effects in in vitro and in vivo studies. nih.gov
The next critical step is to validate these findings in preclinical animal models to assess the compound's efficacy, and pharmacokinetic properties in a living organism. Promising results from these studies can then pave the way for clinical trials in humans. The development of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors is an example of how a class of compounds can be systematically optimized from initial in vitro hits to potential clinical candidates. nih.gov
Q & A
Q. What are the established synthetic routes for 4-Chloro-N-(p-tolyl)thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 4-chloroaniline and brominated thiazole derivatives. A common approach involves the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides under basic conditions . Optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substituent positions .
- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) using SHELXL for refinement .
Q. What biological activities have been reported for thiazole derivatives structurally similar to this compound?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values ≤25 µg/mL) .
- Enzyme inhibition : Thiazole-amide derivatives inhibit PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism, via amide anion interactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps : Predicts reactivity (e.g., electron-deficient thiazole rings enhance electrophilic substitution) .
- Charge distribution : Chlorine substituents increase electron-withdrawing effects, polarizing the thiazole ring .
Software like Gaussian or ORCA implements these methods, with basis sets (e.g., 6-31G*) for accuracy .
Q. What strategies resolve contradictions in reported bioactivity data among structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) alter binding affinities .
- Assay variability : Standardize protocols (e.g., MIC testing under identical pH/temperature) .
Cross-validation via molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., PFOR active sites) .
Q. How do crystallographic studies using SHELX software enhance understanding of the compound's structure?
- Methodological Answer : SHELXL refines X-ray data to:
- Resolve hydrogen bonding : Centrosymmetric dimers via N–H⋯N interactions stabilize crystal packing .
- Analyze torsion angles : Confirms planarity of the thiazole ring and dihedral angles between aryl substituents .
Experimental parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) ensure high-resolution (<0.8 Å) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
